molecular formula C6H6N2O3 B188116 2-Hydroxy-5-methyl-3-nitropyridine CAS No. 7464-14-4

2-Hydroxy-5-methyl-3-nitropyridine

Cat. No. B188116
CAS RN: 7464-14-4
M. Wt: 154.12 g/mol
InChI Key: QAINEQVHSHARMD-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-3-nitropyridine is a compound with the molecular formula C6H6N2O3 . It is an industrially important nitropyridine derivative .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, forming the N-nitropyridinium ion . When reacted with SO2/HSO3- in water, 3-nitropyridine is obtained . For the synthesis of 3-hydroxy-2-nitropyridine, a mixture of 3-hydroxypyridine, ethyl acetate, KNO3, and acetic anhydride is heated at 45°C .


Molecular Structure Analysis

The molecular structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine have been investigated using Hartree-Fock and Density Functional Theory (DFT) using standard B3LYP functional and 6-311G (d) and 6-311G (3d,2p) basis sets .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Hydroxy-5-methyl-3-nitropyridine has a molecular weight of 154.12 g/mol . It has a melting point of 179 °C (dec.) . It is soluble in Dimethylformamide .

Scientific Research Applications

Based on the information gathered from various sources, here is a comprehensive analysis of the scientific research applications of “2-Hydroxy-5-methyl-3-nitropyridine”, focusing on unique applications:

Synthesis of Chlorinated Pyridines

This compound can be used in the preparation of 2-chloro-5-methyl-3-nitropyridine via chlorination using thionyl chloride. This process is significant in the synthesis of various chlorinated pyridine derivatives that have applications in pharmaceuticals and agrochemicals .

Proteasome Inhibitors

It serves as a precursor in preparing proteasome inhibitors containing 5-methylpyridin-2(1H)-one moiety. These inhibitors are crucial in regulating the proteasome’s activity, which is responsible for protein degradation and turnover, and are being studied for their potential in treating cancer and other diseases .

Biological Inhibitors

The compound has been identified as a biological inhibitor, particularly in the preparation of transglutaminase 2 (tg2) inhibitors . Tg2 is an enzyme involved in various cellular processes, and its inhibitors can be used to study its biological functions or potentially treat related disorders .

Reagent for Synthesis

It acts as a reagent for the synthesis of other compounds, showing reactivity with molybdenum and chloride , which can enhance reaction yield and reduce reaction time. This application is valuable in chemical synthesis where efficiency and yield are critical .

Vicarious Substitution Reactions

The compound can undergo vicarious substitution reactions, where it is substituted with ammonia and amines. This method is used to synthesize various substituted nitropyridines with potential applications in chemical research .

Crown Ether Compounds

It has been used in the synthesis of nitropyridine substituted double-armed benzo 15-crown-5 compounds . These compounds form complexes with sodium and potassium ions and have applications in studying ion transport and selectivity .

Scientific Labs - Application ChemicalBook - Applications MilliporeSigma - Applications Biosynth - Reagent for Synthesis De Gruyter - Vicarious Substitution Reactions Springer - Crown Ether Compounds

Safety and Hazards

Safety measures for handling 2-Hydroxy-5-methyl-3-nitropyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

2-Hydroxy-5-methyl-3-nitropyridine may be used in the preparation of 2-chloro-5-methyl-3-nitropyridine via chlorination, using thionyl chloride . It may also be used in preparing proteasome inhibitors containing 5-methylpyridin-2(1H)-one moiety .

properties

IUPAC Name

5-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAINEQVHSHARMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323215
Record name 2-Hydroxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Hydroxy-5-methyl-3-nitropyridine

CAS RN

7464-14-4
Record name 7464-14-4
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Record name 2-Hydroxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-methyl-3-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What computational methods have been employed to study the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine?

A1: Researchers have utilized both Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine []. Specifically, the B3LYP functional paired with 6-311G(d) and 6-311G(3d,2p) basis sets were employed. These calculations were used to simulate the infrared spectra of the compound, revealing good agreement with experimental data. Notably, the DFT method with the 6-311G(3d,2p) basis set demonstrated superior accuracy in predicting vibrational frequencies compared to experimental results [].

Q2: Can you elaborate on the applications of 2-hydroxy-5-methyl-3-nitropyridine in organic synthesis?

A2: 2-Hydroxy-5-methyl-3-nitropyridine serves as a key intermediate in the synthesis of 5-aminosalicylic acid, a vital precursor to the drug mesalazine []. This particular application highlights the compound's significance in pharmaceutical synthesis.

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